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RM-4 Mixture (AOCS) -

RM-4 Mixture (AOCS)

Catalog Number: EVT-1506869
CAS Number:
Molecular Formula:
Molecular Weight: mixture
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Product Introduction

Overview

The RM-4 Mixture, designated as a reference mix by the American Oil Chemists' Society, is a synthetic or plant-derived compound primarily used in analytical chemistry for the assessment of oil quality and composition. This mixture is composed of various oils, including neatsfoot oil, olive oil, and teaseed oil, making it suitable for use in chromatographic techniques such as thin-layer chromatography, gas chromatography, and high-performance liquid chromatography. The RM-4 Mixture serves as a standard for evaluating other oils and fats against known benchmarks, ensuring consistency and accuracy in analytical results .

Source and Classification

The RM-4 Mixture is classified under the category of reference materials according to the guidelines established by the American Oil Chemists' Society. It is synthesized from various natural sources, which may include both synthetic processes and extraction from plant materials. The mixture is designed to mimic the fatty acid distribution found in certain oils, providing a reliable standard for laboratory analyses .

Synthesis Analysis

Methods

The synthesis of the RM-4 Mixture involves careful selection and combination of oils to achieve a specific fatty acid profile that represents common vegetable oils. The preparation process typically includes:

  1. Selection of Oils: Oils such as neatsfoot, olive, and teaseed are selected based on their fatty acid compositions.
  2. Mixing: These oils are blended in precise ratios to create a uniform mixture.
  3. Quality Control: The final product undergoes rigorous testing to ensure that it meets the established standards for reference materials.

Technical Details

The preparation involves analytical techniques to verify the composition of each component within the mixture. Techniques such as gas chromatography may be employed to analyze and confirm the fatty acid profiles before finalizing the mixture for distribution .

Molecular Structure Analysis

The RM-4 Mixture does not have a singular molecular structure due to its nature as a blend of various oils. Each component oil contributes its unique molecular characteristics:

  • Neatsfoot Oil: Primarily composed of long-chain fatty acids.
  • Olive Oil: Rich in oleic acid (C18:1) and other monounsaturated fats.
  • Teaseed Oil: Contains high levels of polyunsaturated fatty acids.
Chemical Reactions Analysis

Reactions

The RM-4 Mixture can undergo various chemical reactions typical of vegetable oils, including:

  • Hydrolysis: The breakdown of triglycerides into glycerol and free fatty acids.
  • Oxidation: Reaction with oxygen leading to rancidity or formation of peroxides.
  • Transesterification: A reaction with alcohols that can produce biodiesel.

Technical Details

These reactions are significant in understanding the stability and shelf-life of oils. For instance, oxidative stability can be evaluated using methods like the p-anisidine value test, which measures secondary oxidation products formed during storage .

Mechanism of Action

The RM-4 Mixture functions as a standard reference in analytical procedures, facilitating accurate comparisons between samples. Its mechanism involves:

  1. Benchmarking: Providing a known standard against which unknown samples can be measured.
  2. Quality Control: Ensuring consistency across different batches of oils being analyzed.
  3. Method Validation: Assisting laboratories in validating their analytical methods by comparing results against this established standard.

Data from studies show that using reference materials like RM-4 improves precision and reliability in analytical results across various testing methods .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear oil
  • Solubility: Soluble in chloroform and ethyl ether
  • Storage Conditions: Recommended at room temperature (around 20°C)

Chemical Properties

The chemical properties include:

  • Fatty Acid Composition:
    • Neatsfoot Oil: High in oleic acid
    • Olive Oil: Contains oleic acid (55%-83%), linoleic acid (3%-21%)
    • Teaseed Oil: Rich in linoleic acid (up to 60%)

Analytical methods such as gas chromatography are employed to determine these compositions accurately .

Applications

The RM-4 Mixture has several scientific uses:

  1. Analytical Chemistry: Serves as a reference standard for quantifying fatty acids in edible oils.
  2. Quality Assurance: Used in laboratories for quality control testing of vegetable oils.
  3. Research Applications: Assists researchers in developing new methods for analyzing oil compositions or studying oil stability under various conditions.
Introduction to RM-4 Mixture (AOCS)

Historical Development of RM-4 Mixture in Lipid Analysis

The genesis of RM-4 is intertwined with technological evolution and industrial demands in lipid analysis. During the 1970s-1980s, analytical chemistry faced challenges in reliably quantifying complex lipid components in processed fats, especially with the widespread industrial adoption of catalytic hydrogenation to modify fat physical properties [3]. This process generated intricate mixtures of positional and geometric isomers of fatty acids (e.g., trans fatty acids, conjugated dienes) that conventional methods struggled to resolve. Initial AOCS reference materials were relatively simple single-source oils. However, the need for materials mimicking real-world industrial blends led to the development of RM-4, a precisely formulated multi-component mixture containing representative triglycerides, diacylglycerols, and fatty acids encountered in hydrogenated vegetable oils and frying fats [1] [3]. Its development coincided with advances in chromatographic techniques (HPLC, GC) and mass spectrometry (ESI, MALDI), which required complex standards for performance validation. RM-4 has undergone iterative refinement, notably in the early 2000s, to incorporate oxidized monomeric triacylglycerols and epoxy/keto fatty acids reflecting analytical needs for assessing frying oil degradation [1] [6].

Table 1: Historical Milestones in RM-4 Development

Time PeriodDevelopment PhaseKey DriversRM-4 Compositional Refinements
1970s-1980sInitial DevelopmentIndustrial hydrogenation practices; GC method standardizationFocus on trans FA isomers, saturated/unsaturated TG ratios
1990sBroader AdoptionRise of nutritional labeling; increased trans fat scrutinyEnhanced certification for positional FA isomers (e.g., Δ8 vs Δ9)
2000s-PresentAdvanced ComplexityDemand for frying oil stability markers; oxidized lipid analysisInclusion of oxidized monomers (epoxy, keto FAME), polar compounds

Regulatory and Standardization Role of AOCS in Edible Oil Research

AOCS exerts profound influence on global lipid analysis standards through its Official Methods and Certified Reference Materials like RM-4. The society operates a tiered methodological framework: Official Methods (fully validated via interlaboratory studies), Recommended Practices (procedural guidance with partial validation), and Standard Procedures (apparatus-specific protocols). RM-4 is intrinsically linked to numerous Official Methods, particularly those within Section C (Commercial Fats and Oils). For instance, it supports:

  • Fatty Acid Compositional Analysis (Ce 1j-07): RM-4 provides certified values for key saturated, monounsaturated (including trans-18:1 isomers), and polyunsaturated fatty acids essential for calibration.
  • Polar Compound Quantification (Cd 20-91 / 2.507): RM-4 aids in calibrating systems (e.g., Size Exclusion Chromatography) for polymeric TG, oxidized TG, and diacylglycerols formed during frying [1].
  • Oxidized Fatty Acid Profiling: While not a method number itself, RM-4 underpins research validating techniques like GC analysis of epoxy/keto/hydroxy FAME derivatives after sample transesterification and solid-phase extraction [1] [6].

The validation of these methods relies on statistical rigor mandated by AOCS. Collaborative studies involve ≥8 expert laboratories worldwide, assessing repeatability (s(r)) and reproducibility (s(R)) standard deviations. RM-4 serves as the anchor material in these studies, enabling calculation of confidence intervals (r, R) at 99% probability. This ensures methods like the enzyme-linked lectin assay (ELLA) for soybean agglutinin (Ac 6-16)—though not directly using RM-4—adhere to the same validation philosophy, demonstrating linearity, recovery, and freedom from interferences [5]. Furthermore, AOCS promotes international harmonization, aligning its methods and reference materials (e.g., RM-4) with ISO, IUPAC, and Codex Alimentarius standards, reducing technical barriers to trade and ensuring consistent quality assessment of edible oils globally [3] [5] [7].

Table 2: AOCS Method Validation Parameters Relevant to RM-4 Utilization

ParameterDefinitionCalculation/ExampleSignificance for RM-4
Repeatability Std Dev (s(r))Variation within same lab, same operator, short timeframeE.g., s(r) ≤ 0.5% for major FAME in RM-4Confirms method precision under controlled conditions
Reproducibility Std Dev (s(R))Variation between different labsTypically s(R) > s(r); E.g., s(R) ≤ 1.5% for major FAMEDemonstrates method robustness across labs using RM-4
Repeatability RSD (RSD(r))s(r) as % of mean valueTarget <2% near mid-range; may be ≤30% near detection limitsGuides acceptable precision for certified values
Reproducibility Value (R)99% confidence interval between labsR = 2.8 × s(R)Critical for setting RM-4 uncertainty specifications

Properties

Product Name

RM-4 Mixture (AOCS)

Molecular Weight

mixture

Synonyms

Suitable standard for olive, teaseed, and neatsfoot oils

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